2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-10-5-3-2-4-9(10)8-11-13-6-7-14-11/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXULXOLGXYVIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374445 | |
| Record name | 2-[(2-methoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-92-6 | |
| Record name | 1,3-Dioxolane, 2-[(2-methoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-methoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxyphenyl Methyl 1,3 Dioxolane
Acid-Mediated Ring-Opening and Deprotection Strategies
Cyclic acetals like 1,3-dioxolanes are widely used as protecting groups for carbonyl compounds due to their stability towards nucleophiles and bases. acs.org However, they are readily cleaved under acidic conditions, regenerating the original carbonyl and diol. This lability is the cornerstone of their use in synthetic chemistry, allowing for selective deprotection. acs.orgrsc.org The acid-catalyzed hydrolysis of 2-substituted-1,3-dioxolanes has been a subject of extensive mechanistic study.
The acid-catalyzed hydrolysis of 1,3-dioxolanes, including derivatives like 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane, generally proceeds through a specific acid-catalyzed A-1 mechanism. acs.org This mechanism involves a rapid, pre-equilibrium protonation of one of the acetal (B89532) oxygen atoms, followed by a slower, rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. acs.orgnih.gov This intermediate is then rapidly attacked by water to yield a hemiacetal, which subsequently decomposes to the corresponding aldehyde (2-methoxybenzaldehyde) and ethylene (B1197577) glycol.
Protonation (fast equilibrium): The dioxolane oxygen is protonated by a hydronium ion. libretexts.org
Ring-Opening (rate-determining): The protonated acetal undergoes C-O bond scission to form an ethylene glycol-linked oxocarbenium ion. acs.org
Nucleophilic Attack (fast): A water molecule attacks the carbocation.
Deprotonation and Decomposition (fast): The resulting intermediate releases a proton and decomposes to the final products. libretexts.org
Kinetic studies on analogous 2-(substituted phenyl)-1,3-dioxolanes reveal that the rate of hydrolysis is significantly influenced by the electronic properties of the substituent on the phenyl ring. acs.org Electron-donating groups stabilize the positive charge of the intermediate oxocarbenium ion, thereby accelerating the rate-determining step. Conversely, electron-withdrawing groups destabilize the intermediate and slow down the reaction. acs.org For this compound, the 2-methoxy group is an electron-donating group, which would be expected to facilitate hydrolysis compared to an unsubstituted phenyl analog, although the effect is transmitted through a methylene (B1212753) spacer.
Studies comparing the hydrolysis of 2-phenyl-1,3-dioxolanes with their corresponding acyclic diethyl acetals have shown that the cyclic variants hydrolyze 30 to 35 times slower. acs.org This rate difference is attributed to a less favorable entropy of activation (ΔS*) for the dioxolanes, which ranges from -6.9 to -9.6 e.u., compared to positive values for the acyclic acetals. acs.org This suggests a more ordered transition state for the ring-opening of the cyclic structure.
| Substituent (X) in X-C₆H₄- | kH (sec-1) | Relative Rate (krel) |
|---|---|---|
| p-OCH₃ | 1.17 x 10-1 | 2127 |
| p-CH₃ | 1.55 x 10-3 | 28.2 |
| H | 5.50 x 10-5 | 1.00 |
| p-Cl | 4.10 x 10-5 | 0.75 |
| m-NO₂ | 3.30 x 10-6 | 0.06 |
Radical-Mediated Transformations and Hydrogen Atom Transfer (HAT) Processes
Beyond ionic pathways, the 1,3-dioxolane (B20135) ring can engage in radical-mediated reactions. The C2-H bond is particularly susceptible to abstraction due to the stabilizing effect of the two adjacent oxygen atoms on the resulting radical. This reactivity allows for the use of dioxolanes as precursors to formyl-equivalent radicals for C-C bond formation.
The 2-dioxolanyl radical is typically generated via a Hydrogen Atom Transfer (HAT) process, where a reactive radical species abstracts the hydrogen atom from the C2 position of the dioxolane ring. acs.org Modern synthetic methods often employ visible-light photoredox catalysis to initiate this process. acs.orgnih.gov In a typical system, a photocatalyst, upon absorbing light, becomes excited and can then abstract the hydrogen from the dioxolane, or initiate a cascade that produces another radical capable of the abstraction. acs.orgacs.org
For instance, persulfate can be used with an iridium-based photocatalyst under visible light irradiation to convert 1,3-dioxolane into its corresponding radical species. acs.org The presence of two oxygen atoms alpha to the C2-H bond lowers its bond dissociation energy (BDE), making this position the preferred site for HAT. acs.org This selective activation enables the transformation of the otherwise inert C-H bond into a reactive radical intermediate. nih.gov
Once generated, the nucleophilic 2-dioxolanyl radical can participate in various functionalization reactions, often through a radical chain mechanism. libretexts.org A common application is its addition to electron-deficient alkenes (a Giese-type reaction) or imines. acs.orgorganic-chemistry.org
The propagation phase of such a chain reaction involves two key steps:
Addition: The 2-dioxolanyl radical adds to the π-system of an electron-deficient acceptor (e.g., an α,β-unsaturated ester or an imine). organic-chemistry.org This creates a new carbon-centered radical intermediate.
Chain Transfer: The newly formed radical then abstracts a hydrogen atom from another molecule of 1,3-dioxolane. acs.org This step forms the final product and regenerates the 2-dioxolanyl radical, which can then propagate the chain. acs.orglibretexts.org
This process allows for the formal addition of a masked formyl group across a double bond. acs.org A thiol-promoted, metal-free variant for the addition of 1,3-dioxolane to imines also proceeds via a radical chain process, highlighting the versatility of this approach. organic-chemistry.org
Thermal Decomposition Pathways and Kinetic Analysis
At sufficiently high temperatures, 1,3-dioxolanes undergo thermal decomposition. Studies on analogous compounds provide insight into the likely pathways and kinetics for the pyrolysis of this compound.
Kinetic studies of the gas-phase thermal decomposition of simple analogs such as 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691) show that these reactions are homogeneous, unimolecular, and follow first-order kinetics. mdpi.comrsc.org The reactions are typically carried out in the presence of a free-radical suppressor to ensure that the observed decomposition is a true unimolecular process and not a radical chain reaction. mdpi.com
Computational studies using Density Functional Theory (DFT) suggest that the decomposition proceeds through a stepwise mechanism. The rate-determining step involves a concerted, non-synchronous, four-centered cyclic transition state. mdpi.com In this transition state, the C2-O bond elongates, leading to the formation of an intermediate that rapidly decomposes into the final products (e.g., an aldehyde or ketone and an alkene). mdpi.comrsc.org For 2-methyl-1,3-dioxolane, the products are acetaldehyde (B116499) and ethylene. mdpi.com This suggests that this compound would decompose to form 2-(2-methoxyphenyl)acetaldehyde and ethylene.
| Compound | Temperature Range (°C) | log A (s-1) | Ea (kJ/mol) |
|---|---|---|---|
| 2-Methyl-1,3-dioxolane | 459 - 490 | 13.61 ± 0.12 | 242.1 ± 1.0 |
| 2,2-Dimethyl-1,3-dioxolane | 459 - 490 | 14.16 ± 0.14 | 253.7 ± 2.0 |
Role of Transition States in Decomposition Processes
The thermal stability and decomposition pathways of 1,3-dioxolanes are significantly influenced by the structure of their transition states. While direct experimental and computational studies on this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from investigations into analogous compounds like 2-methyl-1,3-dioxolane.
Theoretical and experimental studies on the gas-phase thermal decomposition of simple 2-substituted-1,3-dioxolanes suggest a stepwise mechanism. nih.govresearchgate.net The process is typically initiated by the cleavage of a C-O bond within the dioxolane ring. The rate-determining step is proposed to proceed through a concerted, nonsynchronous, four-centered cyclic transition state. nih.govresearchgate.net In this transition state, the elongation of one of the C-O bonds is the predominant feature. nih.govresearchgate.net
For a compound like this compound, the decomposition would likely follow a similar pathway. The initial step would involve the homolytic or heterolytic cleavage of the C2-O1 or C2-O3 bond. The stability of the resulting intermediate radical or carbocation would be influenced by the (2-methoxyphenyl)methyl substituent at the C2 position. The subsequent fragmentation of this intermediate would lead to the final decomposition products. Computational studies using Density Functional Theory (DFT) have been instrumental in characterizing these transition states for simpler dioxolanes, confirming that the decomposition proceeds via a stepwise mechanism involving unstable intermediates that rapidly decompose. nih.gov
Table 1: Key Features of Proposed Transition State in Dioxolane Decomposition
| Feature | Description | Reference |
| Mechanism Type | Stepwise | nih.gov |
| Rate-Determining Step | Concerted, nonsynchronous | nih.govresearchgate.net |
| Transition State Geometry | Four-centered cyclic | nih.govresearchgate.net |
| Primary Motion | Elongation of a C-O bond in the dioxolane ring | nih.gov |
Role as a Formyl Cation Equivalent in Organic Synthesis
In organic synthesis, 1,3-dioxolanes are well-established protecting groups for aldehydes and ketones due to their stability under basic and nucleophilic conditions. organic-chemistry.org Beyond this protective role, the acetal functionality can also be leveraged as a synthetic equivalent of a formyl cation (HCO⁺) or a hydroxymethyl cation. This is particularly useful for carbon-carbon bond formation.
For this compound, the C2 carbon is an electrophilic center. Under acidic conditions, particularly in the presence of a Lewis acid, one of the oxygen atoms can coordinate with the acid. This coordination weakens the C2-O bond, facilitating its cleavage upon attack by a nucleophile. This reactivity allows the dioxolane moiety to act as a masked formyl group.
While direct examples involving this compound are not prominent, related systems demonstrate this principle. For instance, a benzotriazole (B28993) derivative of 2-ethoxydioxolane has been utilized as a stable and versatile electrophilic formylating reagent. organic-chemistry.org This reagent effectively transfers a formyl group to various nucleophiles, including Grignard and organozinc reagents. organic-chemistry.org By analogy, activation of this compound with a suitable Lewis acid would unmask the electrophilicity of the C2 carbon, allowing it to react with a range of nucleophiles, thereby serving as a formyl cation equivalent.
Reactions with Organometallic Reagents (e.g., Grignard and Organozinc Reagents)
The reaction of 1,3-dioxolanes with potent organometallic nucleophiles, such as Grignard and organozinc reagents, typically requires activation to open the stable acetal ring. The direct reaction is generally sluggish due to the low electrophilicity of the C2 carbon.
The addition of a Lewis acid is a common strategy to promote this reaction. The Lewis acid coordinates to one of the oxygen atoms of the dioxolane ring, polarizing the C2-O bond and making the C2 carbon more susceptible to nucleophilic attack. The subsequent reaction with a Grignard reagent (R-MgX) or an organozinc reagent (R-ZnX or R₂Zn) results in the opening of the dioxolane ring and the formation of a new carbon-carbon bond. This process yields a β-alkoxy alcohol derivative.
Studies on related dioxolane systems have shown that they can react effectively with Grignard and organozinc reagents to achieve formylation, which underscores the feasibility of this transformation. organic-chemistry.org Organozinc reagents are often favored in modern synthesis due to their higher functional group tolerance compared to the more reactive Grignard reagents. uni-muenchen.desigmaaldrich.com The reaction outcome and efficiency can be influenced by factors such as the nature of the organometallic reagent, the specific Lewis acid used, the solvent, and the reaction temperature.
Table 2: General Reaction Scheme with Organometallic Reagents
| Reagent Type | General Formula | Typical Product after Ring Opening & Hydrolysis | Key Conditions | Reference |
| Grignard Reagent | R-MgX | Secondary Alcohol | Lewis Acid Catalyst | organic-chemistry.org |
| Organozinc Reagent | R-ZnX or R₂Zn | Secondary Alcohol | Lewis Acid Catalyst | organic-chemistry.org |
Oxidative Cleavage and Stability under Oxidizing Conditions
The 1,3-dioxolane ring is generally stable under many oxidizing conditions, which is a key attribute for its use as a protective group. organic-chemistry.org For example, cyclic acetals are typically resistant to mild, high-valent chromium reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). organic-chemistry.org
However, the stability of this compound is not absolute and depends on the specific oxidant and reaction conditions. Stronger oxidizing agents or the presence of activating species like Lewis acids can lead to the cleavage of the acetal. For instance, strong oxidants in acidic media can oxidize the dioxolane ring. organic-chemistry.org
Furthermore, certain reagents can effect the oxidative cleavage of the C-O bonds to yield ester derivatives. An example of such a transformation is the reaction with reagents like m-chloroperoxybenzoic acid (MCPBA), which can oxidize cyclic acetals to provide hydroxy alkyl esters. organic-chemistry.org The presence of the methoxy-substituted phenyl ring in this compound could potentially influence its stability towards oxidation, either by affecting the electronic properties of the dioxolane ring or by being susceptible to oxidation itself under harsh conditions.
The selective cleavage of the dioxolane ring under specific oxidative conditions, while leaving other functional groups intact, is a valuable transformation in multistep organic synthesis. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 2 Methoxyphenyl Methyl 1,3 Dioxolane and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C nuclei, a detailed map of the atomic framework and connectivity can be established.
The ¹H and ¹³C NMR spectra provide the primary evidence for the structure of 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane. Each unique proton and carbon atom in the molecule generates a distinct signal, with its chemical shift (δ) being highly dependent on its local electronic environment.
In the ¹H NMR spectrum, the protons of the dioxolane ring, the methylene (B1212753) bridge, the methoxy (B1213986) group, and the aromatic ring all resonate at characteristic frequencies. For instance, the methoxy group protons (-OCH₃) typically appear as a sharp singlet, while the aromatic protons exhibit complex splitting patterns due to spin-spin coupling. mdpi.com The signals for the dioxolane and methylene protons also show specific multiplicities based on their neighboring protons.
The ¹³C NMR spectrum complements the ¹H NMR data by showing a single peak for each unique carbon atom. The chemical shifts differentiate between aliphatic carbons (dioxolane ring, methylene bridge, methoxy group) and aromatic carbons. The carbon of the methoxy group, for example, would be expected at a specific chemical shift, confirming its presence. mdpi.com A complete and unambiguous assignment of all signals is crucial for structural confirmation. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Methoxyphenyl-OCH₃ | ~3.8 | ~55 |
| Methylene (-CH₂-) | ~3.0 - 3.5 | Varies |
| Dioxolane (-OCH₂CH₂O-) | ~3.8 - 4.2 | ~65 |
| Dioxolane Acetal (B89532) (O-CH-O) | ~5.0 - 5.5 | ~100-105 |
| Aromatic Ring (C-H) | ~6.8 - 7.3 | ~110 - 130 |
| Aromatic Ring (C-O & C-C) | - | ~120 - 160 |
Note: The values presented are approximate and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
While 1D NMR spectra identify the types of protons and carbons present, 2D NMR experiments reveal how they are connected. huji.ac.ilucl.ac.uk Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are invaluable for correlating proton signals with the carbon atoms to which they are directly attached. mdpi.com
In an HSQC spectrum of this compound, a cross-peak appears at the intersection of the ¹H chemical shift on one axis and the ¹³C chemical shift on the other, confirming the one-bond C-H connectivity. huji.ac.il This allows for the unambiguous assignment of the signals for the methylene bridge, the dioxolane ring protons and their corresponding carbons, and each aromatic C-H group. This method is essential for distinguishing between otherwise ambiguous assignments in complex molecules. mdpi.com
The precise chemical shifts of nuclei are sensitive to the molecule's conformation. In the case of the dioxolane ring, which is non-planar, the protons can exist in different spatial environments (axial or equatorial), leading to distinct chemical shifts. Analysis of these shifts can provide information about the preferred conformation or "puckering" of the five-membered ring. Similarly, the relative orientations of the methoxyphenyl group and the dioxolane ring can influence the chemical shifts of the aromatic and methylene protons due to through-space anisotropic effects.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies. mdpi.com
For this compound, key functional groups include the C-H bonds of the aromatic and aliphatic regions, the C-O bonds of the ether and acetal groups, and the C=C bonds of the benzene (B151609) ring.
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. mdpi.com
C-O stretching: Strong absorptions in the FT-IR spectrum in the 1250-1000 cm⁻¹ region are characteristic of the C-O stretching vibrations from the methoxy ether and the dioxolane acetal structure. researchgate.netresearchgate.net
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the phenyl ring.
FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds, and helps to confirm assignments made from the FT-IR spectrum. mdpi.com Comparing experimental spectra with data from computational studies on analogs like 2-methoxy-1,3-dioxolane (B17582) can aid in the precise assignment of vibrational modes. researchgate.netlongdom.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| > 3000 | Aromatic C-H Stretch |
| < 3000 | Aliphatic C-H Stretch |
| ~1600, ~1500, ~1450 | Aromatic C=C Ring Stretch |
| ~1250 | Asymmetric C-O-C Stretch (Ether/Acetal) |
| ~1100 - 1000 | Symmetric C-O-C Stretch (Ether/Acetal) |
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound with high accuracy. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula.
Electron ionization (EI) is a common MS technique that also causes the molecule to fragment in a reproducible manner. nist.gov Analyzing this fragmentation pattern provides further structural evidence. Key fragmentation pathways for this molecule would likely involve:
Cleavage of the bond between the methylene bridge and the dioxolane ring.
Loss of the methoxy group from the phenyl ring.
Fragmentation of the dioxolane ring itself. The identification of these characteristic fragment ions helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles. researchgate.net
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
Detailed research findings containing specific bond lengths, bond angles, and dihedral angles for this compound are not available in the reviewed scientific literature. Therefore, a data table for these parameters cannot be generated.
Analysis of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
A detailed analysis of the specific inter- and intramolecular interactions, such as hydrogen bonding or C-H···π interactions, for this compound could not be performed as no published studies detailing its crystal structure or molecular interactions were found. Generation of a data table summarizing these interactions is therefore not possible.
Theoretical and Computational Chemistry Studies of 2 2 Methoxyphenyl Methyl 1,3 Dioxolane
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
There are no specific studies available that report the use of Density Functional Theory (DFT) to determine the optimized ground state geometry and electronic properties of 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane. For analogous aryl-substituted dioxolanes, such studies typically employ functionals like B3LYP with basis sets such as 6-311G(d,p) to calculate parameters including bond lengths, bond angles, and dihedral angles. Analysis of electronic structures in similar compounds often involves examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. However, specific values and molecular orbital visualizations for the title compound are not present in the current body of literature.
Quantum Chemical Studies on Spectroscopic Properties
Detailed quantum chemical predictions for the spectroscopic properties of this compound are not found in published research.
Simulation of UV-Visible Spectra
No literature could be found detailing the simulation of the UV-Visible spectrum for this compound. Methodologies like Time-Dependent Density Functional Theory (TD-DFT) are standard for predicting electronic transitions and absorption maxima in aromatic compounds. Such a study would provide insight into the π→π* and n→π* transitions originating from the methoxyphenyl group and the dioxolane oxygen atoms, but the specific absorption wavelengths (λmax) and oscillator strengths for this molecule have not been computationally determined and reported.
Prediction of NMR Chemical Shifts (e.g., using GIAO method)
A specific theoretical prediction of the ¹H and ¹³C NMR chemical shifts for this compound using methods like the Gauge-Including Atomic Orbital (GIAO) approach is not available. While DFT-based NMR prediction is a common practice for structural elucidation of organic molecules, providing a powerful comparison to experimental data, no such computational analysis has been published for this compound.
Theoretical Vibrational Analysis
A theoretical vibrational analysis, which involves calculating the infrared (IR) and Raman active vibrational frequencies, has not been reported for this compound. This type of analysis helps in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, C-O-C stretches of the dioxolane ring, and aromatic ring vibrations. Without dedicated computational studies, a theoretical vibrational spectrum remains unavailable.
Role of 2 2 Methoxyphenyl Methyl 1,3 Dioxolane As a Versatile Synthetic Intermediate and Building Block
Precursor for Advanced Pharmaceutical and Medicinal Chemistry Compounds
The utility of 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane extends to the creation of various pharmacologically active compounds. Its structure is a key component in the synthesis of molecules designed to interact with biological systems, leading to therapeutic effects.
The 1,3-dioxolane (B20135) ring is a fundamental structural motif in many biologically active compounds. This includes a range of nucleoside analogs that have been synthesized and investigated for their potential therapeutic applications. The versatility of the dioxolane structure allows for the introduction of various substituents, leading to a broad spectrum of biological activities.
Dioxolane moieties are integral to the design of carrier ligands for platinum(II) complexes, which are a class of potent antitumor agents. nih.gov The inclusion of the 1,3-dioxolane ring is intended to enhance the water solubility of these complexes. nih.gov Research has shown that the solubility and antitumor activity of these platinum complexes are influenced by the nature of the leaving ligands and the substituents at the 2-position of the 4,5-bis(aminomethyl)-1,3-dioxolane carrier ligand. nih.gov A series of [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes have demonstrated excellent antitumor activity against murine L1210 leukemia cells, in some cases surpassing the efficacy of established drugs like cisplatin (B142131) and carboplatin. nih.gov
Table 1: Antitumor Activity of Selected Platinum(II) Complexes
| Compound | Stereoisomer | Leaving Ligand | In Vivo Antitumor Activity (Murine L1210 Leukemia) | In Vitro Cytotoxicity (Human Stomach Cancer Cell Lines) |
| 1a-h | (4R,5R) | 1,1-cyclobutanedicarboxylato | Higher activity than (4S,5S) isomers | Not specified |
| 2a-h | (4S,5S) | 1,1-cyclobutanedicarboxylato | Lower activity than (4R,5R) isomers | Not specified |
| 3d-g | Not specified | Glycolato | Not specified | More cytotoxic than cisplatin |
| 1m | Not specified | Malonato | Selected for further studies | Not specified |
Data sourced from research on [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes. nih.gov
Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often linked to the overexpression of P-glycoprotein (P-gp). nih.gov Certain 1,3-dioxolane derivatives have been synthesized and investigated as potential MDR reversal agents. nih.govresearchgate.net These compounds are designed with different aromatic core structures, linkers, and basic moieties to optimize their interaction with P-gp. nih.govresearchgate.net In vitro studies using human Caco-2 cells have shown that some of these novel 1,3-dioxolane derivatives can effectively reverse tumor cell MDR at low concentrations, with some showing better effects than established modulators like trifluoperazine. nih.govresearchgate.net
The 1,3-dioxolane scaffold is a key component in the synthesis of various compounds with antimicrobial properties. nih.gov Research has demonstrated that depending on the substituents attached to the dioxolane ring, these compounds can exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral effects. nih.gov For example, certain synthesized 1,3-dioxolanes have shown excellent antifungal activity against C. albicans and significant antibacterial activity against S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa. nih.gov Furthermore, 3-methoxyflavones, which can be synthesized from precursors like this compound, have shown potent activity against picornaviruses by protecting host cells from virus-induced shutdown of protein synthesis. nih.gov
Masked Carbonyl Functionality in Multistep Organic Synthesis
The 1,3-dioxolane group serves as an effective protecting group for carbonyl functionalities (aldehydes and ketones) in organic synthesis. organic-chemistry.org This protection is crucial in multistep reactions where the carbonyl group needs to be preserved while other parts of the molecule undergo transformation.
The formation of a 1,3-dioxolane is a common and efficient method for protecting aldehydes. researchgate.net This reaction is typically carried out by reacting the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.org The resulting cyclic acetal (B89532) is stable to a wide range of reagents, including nucleophiles and bases. organic-chemistry.org This stability allows for selective reactions to occur elsewhere in the molecule without affecting the protected aldehyde. The deprotection, or removal of the dioxolane group, can be readily achieved through acid-catalyzed hydrolysis, regenerating the original aldehyde functionality. organic-chemistry.org
Utility in Complex Molecule Total Synthesis
In the realm of total synthesis, protecting groups are crucial for orchestrating complex reaction sequences. The 1,3-dioxolane group in this compound functions as a cyclic acetal to protect the aldehyde group of 2-(2-methoxyphenyl)acetaldehyde. This protection is stable under neutral, basic, and some mildly acidic conditions, as well as in the presence of many oxidizing and reducing agents, allowing chemists to perform reactions on other parts of a molecule without affecting the aldehyde.
The ortho-methoxy substituent on the phenyl ring is particularly significant. It is a well-known ortho-directing group in electrophilic aromatic substitution and, more importantly, in directed ortho-metallation (DoM). By treating the compound with a strong base like n-butyllithium, the aromatic ring can be selectively deprotonated at the position adjacent to the methoxy (B1213986) group. The resulting aryllithium species can then react with a wide range of electrophiles, enabling the introduction of new substituents onto the aromatic ring. This strategy allows for the construction of highly substituted aromatic systems that are key components of many complex natural products and pharmaceuticals. Once the desired molecular framework is assembled, the dioxolane group can be readily removed by acid-catalyzed hydrolysis to reveal the aldehyde, which can then be used in subsequent transformations like Wittig reactions, reductions, or oxidations.
Intermediate in the Construction of Functionalized Polycyclic Systems (e.g., Tetralones)
The structural features of this compound make it a suitable precursor for the synthesis of polycyclic aromatic systems, such as tetralones. Tetralones are bicyclic ketones that form the core of numerous biologically active compounds. A common synthetic route to these structures is the intramolecular Friedel-Crafts acylation. semanticscholar.org
The synthesis of a tetralone from this compound would typically involve a multi-step sequence:
Deprotection: The dioxolane acetal is hydrolyzed under acidic conditions to yield 2-(2-methoxyphenyl)acetaldehyde.
Oxidation: The resulting aldehyde is oxidized to the corresponding carboxylic acid, 2-(2-methoxyphenyl)acetic acid.
Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride, for instance, by using thionyl chloride (SOCl₂) or oxalyl chloride. patsnap.comgoogle.com
Intramolecular Cyclization: The acyl chloride undergoes an intramolecular Friedel-Crafts acylation, where the acyl group attacks the electron-rich methoxy-activated benzene (B151609) ring, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This ring-closing reaction forms the second ring of the tetralone system. organic-chemistry.org
A patent describes a similar process starting from 3-methoxyphenylacetic acid, which is converted to its acyl chloride and then cyclized to produce 5-methoxy-2-tetralone, highlighting the industrial relevance of this synthetic strategy. patsnap.comgoogle.com This approach demonstrates how the core structure of this compound can be strategically manipulated to build more complex, fused-ring systems.
Application in Polymer Chemistry and Materials Science
The 1,3-dioxolane ring is a key functional group in polymer science, enabling the synthesis of specialized polymers through various ring-opening polymerization mechanisms.
Polylactides (PLAs) are biodegradable polyesters with significant applications in medicine and as sustainable materials. However, standard PLA lacks functional side groups, limiting its utility. Introducing functional units into the PLA backbone can enhance its properties and allow for post-polymerization modification. One effective method to achieve this is the cationic ring-opening copolymerization of lactide with functionalized cyclic acetals like 1,3-dioxolane derivatives. nih.govnih.govresearchgate.net
In this process, a strong protonic acid catalyst, such as triflic acid, is used to initiate the polymerization of both lactide and the cyclic acetal comonomer. nih.govnih.gov The incorporation of the acetal unit, such as this compound, introduces the methoxyphenyl group as a pendant functionality along the polyester (B1180765) chain. These acetal linkages can also affect the degradability of the resulting copolymer. nih.govresearchgate.net Research has shown that varying reaction conditions like temperature and time can control the amount of acetal incorporated into the copolymer, allowing for tunable properties. nih.govnih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | -15 | 2 | 30 |
| Time (h) | 72 | 48 | 24 |
| Catalyst | Triflic Acid | Triflic Acid | Triflic Acid |
| Initiator | Ethylene Glycol | Ethylene Glycol | Diethylene Glycol |
| Acetal Content in Copolymer (%) | 5 - 15 | 10 - 20 | 15 - 27 |
The pendant methoxyphenyl groups could then be used for further chemical modifications, expanding the library of available functional polylactide-based materials. nih.gov
Cyclic ketene (B1206846) acetals (CKAs) are a class of monomers known for their ability to undergo radical ring-opening polymerization (rROP). acs.orgnih.govnih.gov This process is significant because it allows for the synthesis of polyesters using radical polymerization conditions, which are typically used for producing vinyl polymers. Copolymerizing CKAs with traditional vinyl monomers introduces degradable ester linkages into the polymer backbone, transforming otherwise non-degradable plastics into materials that can break down over time. nih.govrsc.org
A CKA is characterized by a 1,3-dioxolane (or larger) ring with an exocyclic double bond at the C2 position (a methylene (B1212753) group, =CH₂). While this compound is not itself a CKA, substituted 1,3-dioxolanes are key precursors in their synthesis. A common synthetic route to a CKA like 2-methylene-1,3-dioxolane (B1600948) involves the base-mediated dehydrohalogenation of a 2-(halomethyl)-1,3-dioxolane precursor. This establishes a clear synthetic link between substituted 1,3-dioxolanes and the versatile CKA monomers. The stability and reactivity of the resulting CKA can be tuned by the substituents on the dioxolane ring, which in turn influences the polymerization behavior and the properties of the final polyester. acs.org
Exploration of Derivatives and Analogues of 2 2 Methoxyphenyl Methyl 1,3 Dioxolane
Systematic Modification of the Aryl Moiety (e.g., halogenation, nitration, alternative methoxy (B1213986) positions)
The aromatic, or aryl, portion of 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane is a prime target for systematic modification to fine-tune the molecule's electronic and steric properties. Standard electrophilic aromatic substitution reactions, such as halogenation and nitration, are common strategies to introduce new functional groups.
Halogenation and Nitration: The introduction of halogen atoms (F, Cl, Br, I) or a nitro group (NO₂) onto the methoxyphenyl ring can significantly alter the molecule's reactivity and biological interactions. For instance, the synthesis of chloro-substituted analogues, such as rel-(2R,4S,5R)-4-(2′-chloro-3′-methoxyphenyl)-2,5-dimethyl-1,3-dioxolane, has been explored to study stereoselective isomerizations. researchgate.net Similarly, nitrated precursors like 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) are utilized in the synthesis of more complex structures, such as azoxybenzenes, using glucose as an environmentally friendly reducing agent. mdpi.com These modifications are achieved through well-established synthetic protocols. Halogenation can be performed using reagents like N-bromosuccinimide or bromine in a suitable solvent, while nitration typically involves treatment with a mixture of nitric acid and sulfuric acid. mdpi.com
Alternative Methoxy Positions: Relocating the methoxy group on the phenyl ring generates constitutional isomers with distinct properties. The position of this electron-donating group influences the electron density distribution within the aromatic ring, affecting its reactivity and interactions with biological targets. Studies have been conducted on various isomers, including those with the methoxy group at the 3- or 4-position of the phenyl ring. researchgate.netgoogle.commdpi.com For example, derivatives of 3-(4-methoxyphenyl)glycidic acid methyl ester have been used in the synthesis of optically active pharmaceuticals. google.com The synthesis of these isomers typically starts from the corresponding methoxy-substituted benzaldehyde (B42025) or related precursor.
The table below summarizes various modifications made to the aryl moiety of dioxolane-based compounds.
| Modification Type | Example Substituent/Isomer | Example Precursor/Compound | Significance/Application |
| Halogenation | Chloro (-Cl) | 4-(2′-chloro-3′-methoxyphenyl)-2,5-dimethyl-1,3-dioxolane researchgate.net | Study of stereochemistry and reaction mechanisms. researchgate.net |
| Nitration | Nitro (-NO₂) | 2-(4-nitrophenyl)-1,3-dioxolane mdpi.com | Precursor for synthesizing other functional groups (e.g., amines, azoxy compounds). mdpi.com |
| Methoxy Position | 3-Methoxy | rel-(2R,4S,5R)-4-(2′-chloro-3′-methoxyphenyl)-2,5-dimethyl-1,3-dioxolane researchgate.net | Investigation of isomeric effects on reactivity. researchgate.net |
| Methoxy Position | 4-Methoxy | 2-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin mdpi.com | Building block for biologically active molecules. mdpi.com |
| Methoxy Position | 6,7-Dimethoxy | 3-(1,3-Dioxolan-2-yl)-6,7-dimethoxyquinoline researchgate.net | Synthesis of complex heterocyclic systems. researchgate.net |
Investigation of Substituent Effects on Ring Stability and Reactivity
The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), exhibits a characteristic stability and reactivity profile that can be modulated by substituents on the attached aryl moiety. Generally, the dioxolane ring is stable under basic, oxidative, and reductive conditions, making it a useful protecting group in organic synthesis. thieme-connect.deorganic-chemistry.org However, it is labile towards acids, which catalyze its hydrolysis back to the parent aldehyde/ketone and diol. thieme-connect.deorganic-chemistry.org
The stability of the dioxolane ring towards acid-catalyzed cleavage is influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups, such as the methoxy group in the parent compound, can stabilize the carbocation intermediate formed during the initial steps of hydrolysis, potentially increasing the rate of ring opening. Conversely, electron-withdrawing groups, like a nitro or chloro group, would destabilize this intermediate, thereby enhancing the ring's stability in acidic media.
The reactivity of the dioxolane ring is also evident in stereoselective isomerization reactions. For example, studies on 4-(2′-chloro-3′-methoxyphenyl)-2,5-dimethyl-1,3-dioxolanes treated with a Lewis acid like titanium(IV) chloride showed that different diastereoisomers isomerize to form specific 2-benzopyran products. researchgate.net This highlights how the spatial arrangement of substituents influences the reaction pathways and the conformation of the products. researchgate.net The formation of a 1,3-dioxolan-2-yl cation intermediate is a key step in many reactions, and its stability, influenced by substituents, dictates the stereochemical outcome. nih.gov
| Substituent Type on Aryl Ring | Predicted Effect on Cationic Intermediate | Predicted Effect on Acidic Ring Stability | Rationale |
| Electron-Donating (e.g., -OCH₃) | Stabilization | Decrease | Stabilizes the positive charge developed during the ring-opening mechanism. |
| Electron-Withdrawing (e.g., -NO₂, -Cl) | Destabilization | Increase | Destabilizes the positive charge, making the ring less susceptible to acid-catalyzed cleavage. |
| Sterically Bulky | May cause strain | May increase or decrease | Can influence the preferred conformation of the ring and its accessibility to reagents. thieme-connect.de |
Synthesis and Characterization of Chiral and Racemic this compound Derivatives
The synthesis of this compound derivatives can be tailored to produce either racemic mixtures or single, optically pure enantiomers. The stereochemistry of these compounds is crucial, particularly for pharmaceutical applications where different enantiomers can exhibit vastly different biological activities. nih.gov
Synthesis of Racemic Derivatives: Racemic derivatives are typically synthesized by reacting the corresponding aldehyde (e.g., 2-methoxy-phenylacetaldehyde) with a symmetric diol like ethylene (B1197577) glycol, often in the presence of an acid catalyst. nih.gov This straightforward approach yields a mixture containing equal amounts of both enantiomers.
Synthesis of Chiral Derivatives: Several strategies exist for the synthesis of enantiomerically pure or enriched derivatives:
Use of Chiral Starting Materials: A common method involves the reaction of an aldehyde with a commercially available, enantiopure diol. Since the chiral centers of the diol are not directly involved in the reaction, their configuration is transferred to the final product, resulting in a chiral 1,3-dioxolane with high enantiomeric excess. nih.gov
Enzymatic Resolution: This technique can be used to separate a racemic mixture. For instance, lipases have been employed for the enantiosselective hydrolysis of racemic esters like methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate, allowing for the separation of the desired enantiomer. google.com This approach is valued for its high selectivity and environmentally friendly conditions.
Asymmetric Synthesis: Chiral catalysts can be used to guide the formation of one enantiomer over the other. For example, chiral 1,3-dioxolan-4-ones have been used as templates in stereoselective Michael additions to create new stereogenic centers with high selectivity. mdpi.comresearchgate.net
Characterization: The structural and stereochemical characterization of these derivatives is accomplished using a combination of analytical techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure. researchgate.netmdpi.com For chiral compounds, enantiomeric purity is often determined using chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.gov In some cases, single-crystal X-ray diffraction is used to unambiguously determine the three-dimensional structure and absolute configuration of the molecule. mdpi.comresearchgate.netmdpi.com
| Synthetic Approach | Description | Key Feature | Typical Characterization Methods |
| Racemic Synthesis | Reaction of an aldehyde with a symmetric diol. nih.gov | Produces a 1:1 mixture of enantiomers. | NMR, IR, MS. mdpi.com |
| Chiral Pool Synthesis | Reaction of an aldehyde with an enantiopure diol. nih.gov | Transfers chirality from starting material to product. | Chiral HPLC, NMR, Polarimetry. nih.govnih.gov |
| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture. google.com | High enantioselectivity under mild conditions. | Chiral HPLC, Conversion monitoring. google.com |
| Asymmetric Catalysis | Use of a chiral catalyst to direct the formation of a specific enantiomer. mdpi.comresearchgate.net | Creates chirality during the reaction. | Chiral HPLC, X-ray crystallography. mdpi.comnih.gov |
Development of Novel Functionalized Dioxolane Scaffolds for Diverse Applications
The this compound framework serves as a versatile scaffold for the development of new molecules with specific functions, particularly in medicinal chemistry and materials science. By attaching various functional groups, researchers can design compounds that interact with specific biological targets or exhibit desired physical properties.
In medicinal chemistry, dioxolane-based scaffolds have been investigated for a range of therapeutic applications:
Anticancer Agents: Novel 1,3-dioxolane derivatives have been synthesized and tested as modulators to overcome multidrug resistance (MDR) in cancer cells. Overexpression of P-glycoprotein is a major cause of MDR, and certain dioxolane structures have been shown to interact with this protein, resensitizing cancer cells to chemotherapy at low concentrations. nih.gov
CNS Receptor Ligands: By incorporating moieties like piperazine, researchers have developed dioxolane analogues that bind to specific central nervous system receptors, such as α1-adrenoceptors and 5-HT1A serotonin (B10506) receptors. researchgate.net Fine-tuning the structure allows for the modulation of affinity and selectivity for one receptor over the other, which is critical for developing drugs with specific neurological effects. researchgate.net
Antimicrobial Agents: A variety of 1,3-dioxolanes bearing different substituents have demonstrated significant antibacterial and antifungal activity against pathogenic strains. nih.gov
Beyond medicine, dioxolane scaffolds are used in materials science. For example, the incorporation of the dioxolane moiety into azoxybenzene (B3421426) structures has been explored. Azoxybenzenes are known for their application as liquid crystals, and modifying them with dioxolane groups can influence these properties. mdpi.com Furthermore, certain dioxolane compounds have been proposed as "green" biobased solvents, offering a more sustainable alternative to traditional fossil-based solvents in chemical processes. rsc.org
| Scaffold Application Area | Target/Function | Example of Functionalization | Reference |
| Medicinal Chemistry (Oncology) | Overcoming Multidrug Resistance (MDR) | Synthesis of 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives with linker and basic moieties. | nih.gov |
| Medicinal Chemistry (CNS) | α1-adrenoceptor and 5-HT1A receptor ligands | Replacing the methoxyphenyl group with nitrogen-containing aromatic rings. | researchgate.net |
| Medicinal Chemistry (Antimicrobial) | Antibacterial and antifungal activity | Attaching ether or ester groups at the 3 and 4 positions of the diol-derived part. | nih.gov |
| Materials Science (Liquid Crystals) | Modifying liquid crystal properties | Synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide. | mdpi.com |
| Green Chemistry | Biobased polar aprotic solvent | Use of 5-methyl-1,3-dioxolane-4-one as a reaction medium. | rsc.org |
Q & A
Q. What are the common synthetic routes for 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via acid-catalyzed cyclization or substitution reactions. A key route involves reacting 1,3-dioxolane derivatives with 2-methoxyphenylmethyl precursors under acidic conditions (e.g., sulfuric acid) at elevated temperatures (60–80°C) to promote ring closure . Optimization of catalyst loading (e.g., 5–10 mol% H₂SO₄) and reaction time (4–8 hours) improves yields (up to 85%) and minimizes byproducts like unreacted diols. Purity is enhanced via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural and purity attributes of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the dioxolane ring (δ 4.8–5.2 ppm for ring protons) and 2-methoxyphenyl substituents (δ 3.8 ppm for OCH₃). 2D-COSY and HSQC resolve overlapping signals in complex mixtures .
- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 236.1052 for C₁₁H₁₂O₄) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at <0.5% levels .
Q. How does the compound’s chemical stability vary under different storage and experimental conditions, and what stabilization strategies are recommended?
Methodological Answer: The compound is prone to hydrolysis under acidic or alkaline conditions, degrading the dioxolane ring. Stability studies show:
- pH 2–6: Degradation <5% over 24 hours at 25°C.
- pH >8: Rapid hydrolysis (>50% degradation in 12 hours).
Stabilization strategies include anhydrous storage (molecular sieves), inert atmospheres (N₂), and avoiding protic solvents during reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and interactions in biological or catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps (e.g., ΔE = 7.39 eV for Diels-Alder reactions with acrylonitrile) to predict electrophilic/nucleophilic sites .
- Molecular Docking: Simulations with fungal CYP51 P450 (ergosterol biosynthesis target) reveal binding affinities driven by π-π stacking (2-methoxyphenyl ring with W172/F388 residues) and H-bonds (dioxolane oxygen with Y254) .
Q. What structure-activity relationships (SAR) govern the compound’s biological activity, and how can substituent modifications enhance efficacy?
Methodological Answer:
- Core Modifications: Replacing the dioxolane oxygen with sulfur reduces antifungal activity (EC₅₀ increases from 7.31 to >20 mg/L against Rhizoctonia solani) .
- Substituent Effects: Adding electron-withdrawing groups (e.g., -CF₃) to the phenyl ring improves herbicidal activity (IC₅₀ = 8.7 μM vs. duckweed) by enhancing membrane permeability .
Q. What molecular mechanisms underpin the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Methodological Answer: Inhibitory action against heme oxygenase-1 (HO-1) involves a "double-clamp" binding mode:
Q. What analytical approaches resolve contradictions in reported biological activity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
